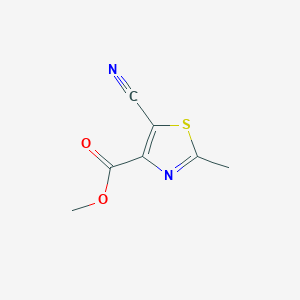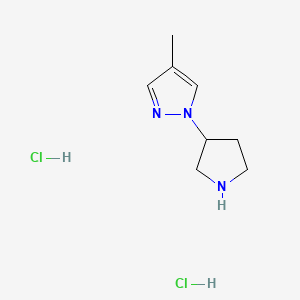
5-Amino-6-(oxolan-2-yl)piperidin-2-one
Overview
Description
5-Amino-6-(oxolan-2-yl)piperidin-2-one is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 . Its IUPAC name is 5-amino-6-(tetrahydrofuran-2-yl)piperidin-2-one .
Molecular Structure Analysis
The InChI code for 5-Amino-6-(oxolan-2-yl)piperidin-2-one is 1S/C9H16N2O2/c10-6-3-4-8(12)11-9(6)7-2-1-5-13-7/h6-7,9H,1-5,10H2,(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Amino-6-(oxolan-2-yl)piperidin-2-one include a molecular weight of 184.24 . The compound’s IUPAC name is 5-amino-6-(tetrahydrofuran-2-yl)piperidin-2-one .Scientific Research Applications
Synthesis and Biological Activities
5-Amino-6-(oxolan-2-yl)piperidin-2-one and its derivatives have been actively studied for their synthesis, structural analysis, and potential biological activities. Research efforts have been directed towards creating novel compounds with potential therapeutic applications, such as enzyme inhibition and antimicrobial activities. The synthesis of these compounds often involves multi-step processes, utilizing various organic acids, esters, and other intermediates to obtain the desired chemical structures.
One study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing their potential as butyrylcholinesterase (BChE) inhibitors. Molecular docking studies indicated key amino acid residues involved in the ligands' stabilization within the BChE binding site, highlighting the compounds' potential therapeutic value (Khalid et al., 2016).
Pharmaceutical Applications
The incorporation of the piperidine moiety into pharmaceutical compounds is a common strategy to enhance their biological activity. This approach has led to the development of various drugs with improved efficacy in treating neurological disorders, among other conditions. Piperidones, a closely related chemical family, have been studied for their antimicrobial activities and as intermediates in pharmaceutical manufacturing, demonstrating the versatility of this chemical scaffold in drug development (Soundarrajan et al., 2011).
Green Chemistry Applications
Research into green chemistry applications of piperidinones, including 5-Amino-6-(oxolan-2-yl)piperidin-2-one, has highlighted the use of amino acids as eco-friendly alternatives to traditional ammonia-based syntheses. Such methodologies not only offer a more sustainable route to producing these compounds but also emphasize the importance of environmentally benign chemical processes in the pharmaceutical industry (Soundarrajan et al., 2011).
Future Directions
Piperidine derivatives, such as 5-Amino-6-(oxolan-2-yl)piperidin-2-one, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there could be future research directions in improving the synthesis methods of such compounds and exploring their potential applications in the pharmaceutical industry.
Mechanism of Action
The presence of an amino group (NH2) and an oxolane ring (a five-membered ring containing one oxygen atom and four carbon atoms) in the structure of “5-Amino-6-(oxolan-2-yl)piperidin-2-one” could potentially influence its biological activity. The amino group is a basic functional group that can participate in various chemical reactions, such as the formation of amides and amines. The oxolane ring, also known as a tetrahydrofuran ring, is a common motif in many natural products and pharmaceuticals, and it can influence the compound’s conformation and, consequently, its interactions with biological targets .
properties
IUPAC Name |
5-amino-6-(oxolan-2-yl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c10-6-3-4-8(12)11-9(6)7-2-1-5-13-7/h6-7,9H,1-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMUGBRTZPTDDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2C(CCC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803571-81-4 | |
| Record name | 5-amino-6-(oxolan-2-yl)piperidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(4-Methylpiperidin-1-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1477862.png)






![2-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1477875.png)




